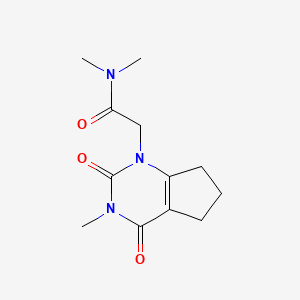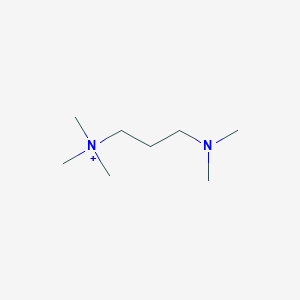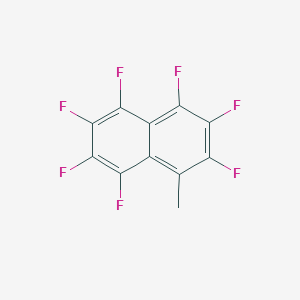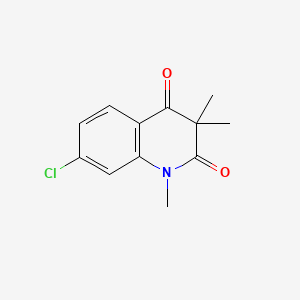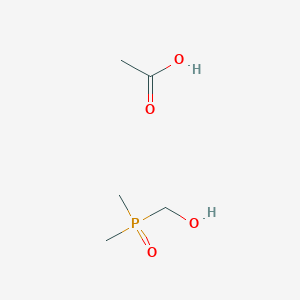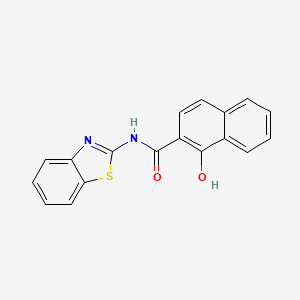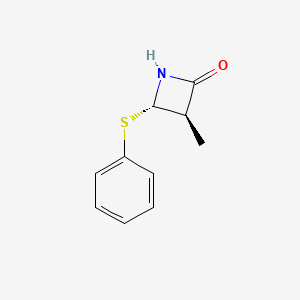
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams that are structurally related to β-lactams, which are well-known for their antibiotic properties. The presence of a phenylsulfanyl group and a methyl group in specific stereochemical configurations makes this compound unique and potentially interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-4-phenylsulfanylbutanoic acid.
Cyclization: The key step involves the cyclization of the starting material to form the azetidinone ring. This can be achieved using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for azetidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenylsulfanyl group or the azetidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted azetidinones
Aplicaciones Científicas De Investigación
Chemistry
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is used as a building block in organic synthesis
Biology
In biological research, azetidinone derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the phenylsulfanyl group may enhance the compound’s binding affinity to specific biological targets.
Medicine
Azetidinone derivatives, including this compound, are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting bacterial infections or other diseases.
Industry
In the industrial sector, azetidinone derivatives are used in the synthesis of advanced materials and as intermediates in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group may enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one: Unique due to its specific stereochemistry and phenylsulfanyl group.
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-thione: Similar structure but with a thione group instead of a ketone.
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenylsulfanyl group. These features may confer distinct chemical reactivity and biological activity compared to other azetidinone derivatives.
Propiedades
Número CAS |
53390-42-4 |
|---|---|
Fórmula molecular |
C10H11NOS |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
(3R,4S)-3-methyl-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12)11-10(7)13-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-,10+/m1/s1 |
Clave InChI |
NETBYXFEFCCDGL-XCBNKYQSSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NC1=O)SC2=CC=CC=C2 |
SMILES canónico |
CC1C(NC1=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




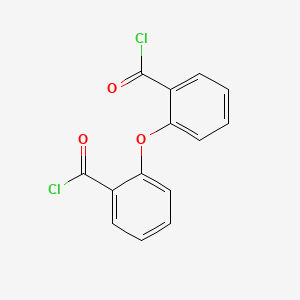
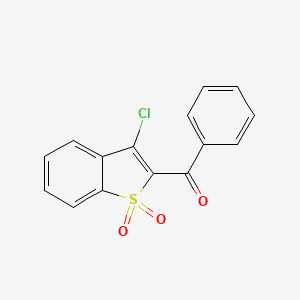
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
